molecular formula C23H29N3S B4553143 N-(4-ISOPROPYLPHENYL)-4-[(E)-3-PHENYL-2-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

N-(4-ISOPROPYLPHENYL)-4-[(E)-3-PHENYL-2-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

Cat. No.: B4553143
M. Wt: 379.6 g/mol
InChI Key: OTQWHPZGSDRJBA-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ISOPROPYLPHENYL)-4-[(E)-3-PHENYL-2-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE: is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of an isopropylphenyl group, a phenylpropenyl group, and a tetrahydropyrazinecarbothioamide moiety. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Scientific Research Applications

N-(4-ISOPROPYLPHENYL)-4-[(E)-3-PHENYL-2-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ISOPROPYLPHENYL)-4-[(E)-3-PHENYL-2-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydropyrazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Isopropylphenyl Group: This can be achieved through Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.

    Attachment of the Phenylpropenyl Group: This step often involves a Wittig reaction or a Heck coupling reaction to introduce the propenyl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ISOPROPYLPHENYL)-4-[(E)-3-PHENYL-2-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE: can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl or double bond functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the pyrazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or alkanes.

Mechanism of Action

The mechanism by which N-(4-ISOPROPYLPHENYL)-4-[(E)-3-PHENYL-2-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE exerts its effects involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

N-(4-ISOPROPYLPHENYL)-4-[(E)-3-PHENYL-2-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE: can be compared with similar compounds such as:

  • N-(4-METHYLPHENYL)-4-[(E)-3-PHENYL-2-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
  • N-(4-ETHYLPHENYL)-4-[(E)-3-PHENYL-2-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

These compounds share similar structural features but differ in the substituents on the aromatic ring. The uniqueness of This compound lies in its specific isopropyl group, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(E)-3-phenylprop-2-enyl]-N-(4-propan-2-ylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3S/c1-19(2)21-10-12-22(13-11-21)24-23(27)26-17-15-25(16-18-26)14-6-9-20-7-4-3-5-8-20/h3-13,19H,14-18H2,1-2H3,(H,24,27)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQWHPZGSDRJBA-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-ISOPROPYLPHENYL)-4-[(E)-3-PHENYL-2-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

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